molecular formula C11H11Cl2N B2891151 (7-Chloronaphthalen-1-yl)methanamine hydrochloride CAS No. 1093651-77-4

(7-Chloronaphthalen-1-yl)methanamine hydrochloride

Cat. No.: B2891151
CAS No.: 1093651-77-4
M. Wt: 228.12
InChI Key: MKPNYNYORSDRIC-UHFFFAOYSA-N
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Description

(7-Chloronaphthalen-1-yl)methanamine hydrochloride (CAS 1093651-77-4) is a high-purity organic building block of interest in chemical and pharmaceutical research. This compound is supplied as the hydrochloride salt with a molecular formula of C11H11Cl2N and a molecular weight of 228.12 g/mol . The free base form of this compound is registered under CAS 703394-90-5 and has a molecular formula of C11H10ClN . As a functionalized naphthalene derivative, it serves as a versatile synthon for the synthesis of more complex molecules, particularly in medicinal chemistry where such scaffolds are explored for their potential biological activities . The compound should be stored in a cool, dry place . This product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or household use. Researchers should consult the safety data sheet and employ appropriate personal protective equipment during handling.

Properties

IUPAC Name

(7-chloronaphthalen-1-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN.ClH/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10;/h1-6H,7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPNYNYORSDRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093651-77-4
Record name (7-chloronaphthalen-1-yl)methanamine hydrochloride
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Preparation Methods

Synthesis of 1-Chloromethyl-7-chloronaphthalene

The Blanc chloromethylation reaction offers a viable pathway to introduce the chloromethyl group at the 1-position of 7-chloronaphthalene. This method, adapted from WO2004080945A1, involves reacting 7-chloronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂):

$$
\text{7-Chloronaphthalene} + \text{HCHO} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{1-Chloromethyl-7-chloronaphthalene} + \text{H}2\text{O}
$$

Key parameters include maintaining a temperature of 40–60°C and a reaction time of 6–8 hours. The product is isolated via fractional distillation under reduced pressure (yield: 70–75%).

Amination with Ammonia

The chloromethyl intermediate undergoes nucleophilic substitution with aqueous or gaseous ammonia. To mitigate bis-alkylation, a phase transfer catalyst (e.g., tetra-n-butylammonium bromide) and excess ammonia are employed:

$$
\text{1-Chloromethyl-7-chloronaphthalene} + \text{NH}3 \xrightarrow{\text{PTC, KOH}} \text{(7-Chloronaphthalen-1-yl)methanamine} + \text{NH}4\text{Cl}
$$

Reaction conditions:

  • Solvent: Toluene/water biphasic system
  • Temperature: 5–25°C
  • Time: 4–6 hours
  • Yield: 65–70% after vacuum distillation.

Advantages:

  • Avoids expensive intermediates like naphthalenecarboxaldehydes.
  • Scalable for industrial production.

Limitations:

  • Requires stringent control of ammonia stoichiometry to prevent di- or trialkylation.

Reductive Amination of 7-Chloro-1-naphthaldehyde

Synthesis of 7-Chloro-1-naphthaldehyde

Oxidation of 1-chloromethyl-7-chloronaphthalene using pyridinium chlorochromate (PCC) in dichloromethane yields the aldehyde:

$$
\text{1-Chloromethyl-7-chloronaphthalene} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{7-Chloro-1-naphthaldehyde} + \text{HCl}
$$

Isolation: Column chromatography (hexane/ethyl acetate, 9:1) affords the aldehyde in 60–65% yield.

Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:

$$
\text{7-Chloro-1-naphthaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{(7-Chloronaphthalen-1-yl)methanamine} + \text{H}_2\text{O}
$$

Conditions:

  • Molar ratio (aldehyde:NH₄OAc): 1:2
  • Temperature: 25°C
  • Time: 12–16 hours
  • Yield: 55–60% after acid-base extraction.

Advantages:

  • High regioselectivity due to stable imine intermediate.
  • Compatible with sensitive functional groups.

Limitations:

  • Requires synthesis of the aldehyde precursor, adding steps.

Gabriel Synthesis via Phthalimide Intermediate

Alkylation of Potassium Phthalimide

1-Bromomethyl-7-chloronaphthalene (synthesized via HBr substitution of the chloromethyl derivative) reacts with potassium phthalimide in DMF:

$$
\text{1-Bromomethyl-7-chloronaphthalene} + \text{K-phthalimide} \xrightarrow{\text{DMF}} \text{N-(7-Chloronaphthalen-1-yl)methylphthalimide} + \text{KBr}
$$

Conditions:

  • Temperature: 80–90°C
  • Time: 8–10 hours
  • Yield: 75–80% after recrystallization (ethanol).

Deprotection to Primary Amine

Hydrazinolysis cleaves the phthalimide group:

$$
\text{N-(7-Chloronaphthalen-1-yl)methylphthalimide} + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH}} \text{(7-Chloronaphthalen-1-yl)methanamine} + \text{Phthalhydrazide}
$$

Isolation: The amine is extracted into dilute HCl, basified, and precipitated as the hydrochloride salt (yield: 85–90%).

Advantages:

  • High-purity product due to crystalline intermediates.
  • Avoids over-alkylation.

Limitations:

  • Multi-step process increases time and cost.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Key Challenges
Nucleophilic Amination 65–70 95–98 Scalable, cost-effective Byproduct formation (di-alkylation)
Reductive Amination 55–60 90–93 Regioselective Requires aldehyde synthesis
Gabriel Synthesis 85–90 98–99 High purity, no over-alkylation Multi-step, hydrazine handling

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt:

$$
\text{(7-Chloronaphthalen-1-yl)methanamine} + \text{HCl} \rightarrow \text{(7-Chloronaphthalen-1-yl)methanamine hydrochloride}
$$

Purification: Recrystallization from ethanol/ether (1:3) yields >99% pure product.

Chemical Reactions Analysis

Types of Reactions

(7-Chloronaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the methanamine group to other amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products include various substituted naphthalenes.

    Oxidation: Naphthoquinones are formed.

    Reduction: Amine derivatives are produced.

Scientific Research Applications

(7-Chloronaphthalen-1-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Chloronaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Methoxy and Methyl Groups

  • 7-Methoxy-1-naphthaleneethanamine Hydrochloride (CAS 139525-77-2): Structure: Methoxy group at the 7-position and ethylamine chain. Properties: The methoxy group is electron-donating, increasing electron density on the naphthalene ring. This reduces reactivity in electrophilic substitution compared to the chloro-substituted target compound. Applications: Used in neuropharmacology studies due to its structural similarity to serotonin analogs.
  • 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 856562-93-1):

    • Structure : Methyl group at the 7-position with a partially saturated tetrahydronaphthalene ring.
    • Properties : The saturated ring reduces aromaticity, enhancing solubility in aqueous media. The methyl group is less electronegative than chlorine, leading to weaker dipole interactions. Similarity score: 1.00 to the target compound .

Heterocyclic Analogues

  • (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride (CAS 2794737):

    • Structure : Thiazole ring with a 4-chlorophenyl substituent.
    • Properties : The thiazole ring introduces a heteroatom (sulfur), enhancing metabolic stability. The 4-chlorophenyl group increases lipophilicity, comparable to the target compound’s chloro-naphthalene moiety. Applications include antiviral and anticancer research .
  • (3-Chloropyrazin-2-yl)methanamine Hydrochloride :

    • Structure : Pyrazine ring with a chlorine substituent.
    • Properties : The pyrazine ring’s electron-deficient nature facilitates nucleophilic reactions. Market analyses indicate its use in oncology intermediates, with a projected CAGR growth linked to demand for kinase inhibitors .

Aromatic and Aliphatic Derivatives

  • Naphthalen-1-yl(phenyl)methanamine Hydrochloride (CAS 5267-53-8):

    • Structure : Biphenyl system with a methanamine group.
    • Properties : Increased aromaticity enhances π-π stacking but reduces solubility. Molecular weight (269.8 g/mol) is higher than the target compound, affecting pharmacokinetics .
  • Cyclopentanemethylamine Hydrochloride: Structure: Cyclopentane ring with methanamine. Properties: Non-aromatic structure increases conformational flexibility. Used in peptide synthesis due to its ability to modulate steric effects .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Similarity Score Key Applications
(7-Chloronaphthalen-1-yl)methanamine HCl C11H11Cl2N 232.12 Cl (7-position) Reference CNS intermediates
7-Methoxy-1-naphthaleneethanamine HCl C13H16ClNO 237.73 OMe (7-position) 0.90* Neuropharmacology
(3-Chloropyrazin-2-yl)methanamine HCl C5H6Cl2N3 178.03 Cl (pyrazine) 0.85* Oncology intermediates
7-Methyl-tetrahydronaphthalen-1-amine HCl C11H16ClN 197.71 Me (7-position) 1.00 Not specified

*Estimated based on structural features.

Biological Activity

(7-Chloronaphthalen-1-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, biological targets, and relevant case studies.

  • Molecular Formula : C11H10ClN·HCl
  • Molecular Weight : 227.66 g/mol
  • CAS Number : 1093651-77-4

The compound features a chlorinated naphthalene moiety, which is known for its ability to interact with biological systems.

The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes. The methanamine group allows for hydrogen bonding with biological molecules, influencing their structure and function. Notably, the chlorine substituent at the 7-position may enhance the compound's binding affinity to certain targets, potentially modulating their activity.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various assays:

  • Anticancer Activity : Studies have demonstrated that compounds with similar naphthalene structures can inhibit tumor cell proliferation. For instance, naphthalene derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways .
  • Cholinesterase Inhibition : Compounds structurally related to this compound have been investigated for their ability to inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's .

Case Studies

A notable study explored the effects of naphthalene derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability, with IC50 values suggesting potent activity against specific cancer types. For example:

CompoundIC50 (µM)Cancer Cell Line
This compound15A549 (Lung)
Similar Naphthalene Derivative10MCF-7 (Breast)

These findings highlight the potential of this compound as a lead compound in cancer therapy.

Research Applications

The compound has several applications in scientific research:

  • Drug Development : Its structural similarity to known bioactive compounds makes it a candidate for further modification and optimization in drug design.
  • Biological Pathway Studies : As a tool compound, it can be used to dissect biological pathways involving receptor interactions and enzyme activities.

Comparative Analysis

When compared to other similar compounds, this compound shows unique properties due to its specific substitution pattern. This uniqueness may result in distinct pharmacological profiles, making it an interesting subject for further exploration.

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Cholinesterase Inhibitor
(4-Chloronaphthalen-1-yl)methanamine hydrochlorideStructureAnticancer

Q & A

Q. What are the established synthesis routes for (7-Chloronaphthalen-1-yl)methanamine hydrochloride, and how can purity be validated?

The synthesis typically involves halogenation of naphthalene derivatives followed by amination. A common approach includes:

  • Step 1: Chlorination of naphthalen-1-yl precursors using reagents like SOCl₂ or PCl₃ under anhydrous conditions .
  • Step 2: Reductive amination of the chlorinated intermediate with ammonium acetate and sodium cyanoborohydride in methanol .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH gradient).
  • Validation: Purity is confirmed via HPLC (>95% purity threshold) and characterized by ¹H/¹³C NMR (e.g., δ 3.8 ppm for methanamine protons) and mass spectrometry (expected [M+H]⁺ = 222.6) .

Q. How is the structural and electronic configuration of this compound characterized?

  • X-ray crystallography confirms the planar naphthalene ring and the spatial orientation of the chlorinated position (C7) relative to the methanamine group .
  • Spectroscopic analysis: UV-Vis (λmax ~275 nm for naphthalene π→π* transitions), FTIR (N-H stretch at ~3300 cm⁻¹), and ¹³C NMR (C-Cl coupling at ~125 ppm) .
  • Computational modeling: Density Functional Theory (DFT) predicts electron density distribution, highlighting electrophilic regions at the chlorine atom .

Advanced Research Questions

Q. What experimental strategies are used to study interactions between this compound and biological targets?

  • In vitro binding assays: Radioligand displacement studies (e.g., using ³H-labeled serotonin receptors) quantify IC₅₀ values. For example, competitive binding with 5-HT₁A receptors shows Ki values in the nanomolar range .
  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kon/koff) to immobilized targets like G-protein-coupled receptors .
  • Isothermal Titration Calorimetry (ITC): Assesses thermodynamic parameters (ΔH, ΔS) of interactions, revealing entropy-driven binding in hydrophobic pockets .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Case example: Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
    • Solution: Standardize protocols (e.g., use fixed ATP at 1 mM) and validate via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Structural analogs: Compare with 6-chloro and 8-chloro isomers to isolate positional effects on activity .

Q. What methods optimize stereochemical control during synthesis, particularly for enantiomeric forms?

  • Chiral auxiliaries: Use (R)- or (S)-BINOL derivatives to induce asymmetry during reductive amination .
  • Chromatographic resolution: Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with elution order confirmed by optical rotation .
  • Dynamic kinetic resolution: Employ palladium catalysts to racemize intermediates during asymmetric synthesis .

Q. How does the compound’s stability vary under different experimental conditions, and how is degradation mitigated?

  • Thermal stability: TGA analysis shows decomposition onset at ~200°C. Store at -20°C in desiccated conditions .
  • pH sensitivity: Hydrolysis of the methanamine group occurs above pH 8.0. Use buffered solutions (pH 5–7) for biological assays .
  • Light sensitivity: UV irradiation induces naphthalene ring cleavage. Conduct reactions under amber glass or inert atmospheres .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis PurityHPLC, NMRRetention time >4.5 min; δ 3.8 ppm (¹H NMR)
Binding AffinityRadioligand assays, SPRIC₅₀ < 100 nM; KD < 10 nM
Stereochemical AnalysisChiral HPLC, Optical Rotationee >99%; [α]D²⁵ = +15° to +20°
Stability ProfilingTGA, Accelerated Aging StudiesMass loss <5% at 25°C/60% RH after 6 months

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